Cas no 3272-57-9 (N-propylmorpholine-4-carboxamide)

N-propylmorpholine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-Morpholinecarboxamide, N-propyl-
- N-propylmorpholine-4-carboxamide
- 3272-57-9
- AKOS002937842
- starbld0049834
- SCHEMBL2760109
- F8887-1702
-
- インチ: InChI=1S/C8H16N2O2/c1-2-3-9-8(11)10-4-6-12-7-5-10/h2-7H2,1H3,(H,9,11)
- InChIKey: QUXVYOCAUKISSI-UHFFFAOYSA-N
- ほほえんだ: CCCNC(=O)N1CCOCC1
計算された属性
- せいみつぶんしりょう: 172.12128
- どういたいしつりょう: 172.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 144
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
じっけんとくせい
- PSA: 41.57
N-propylmorpholine-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F8887-1702-10g |
N-propylmorpholine-4-carboxamide |
3272-57-9 | 95%+ | 10g |
$987.0 | 2023-09-05 | |
TRC | N304101-100mg |
N-Propyl-4-morpholinecarboxamide |
3272-57-9 | 100mg |
$ 70.00 | 2022-06-03 | ||
Life Chemicals | F8887-1702-0.5g |
N-propylmorpholine-4-carboxamide |
3272-57-9 | 95%+ | 0.5g |
$223.0 | 2023-09-05 | |
Life Chemicals | F8887-1702-0.25g |
N-propylmorpholine-4-carboxamide |
3272-57-9 | 95%+ | 0.25g |
$211.0 | 2023-09-05 | |
Life Chemicals | F8887-1702-2.5g |
N-propylmorpholine-4-carboxamide |
3272-57-9 | 95%+ | 2.5g |
$470.0 | 2023-09-05 | |
TRC | N304101-1g |
N-Propyl-4-morpholinecarboxamide |
3272-57-9 | 1g |
$ 340.00 | 2022-06-03 | ||
Life Chemicals | F8887-1702-1g |
N-propylmorpholine-4-carboxamide |
3272-57-9 | 95%+ | 1g |
$235.0 | 2023-09-05 | |
Life Chemicals | F8887-1702-5g |
N-propylmorpholine-4-carboxamide |
3272-57-9 | 95%+ | 5g |
$705.0 | 2023-09-05 | |
TRC | N304101-500mg |
N-Propyl-4-morpholinecarboxamide |
3272-57-9 | 500mg |
$ 230.00 | 2022-06-03 |
N-propylmorpholine-4-carboxamide 関連文献
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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7. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
N-propylmorpholine-4-carboxamideに関する追加情報
Recent Advances in N-Propylmorpholine-4-Carboxamide (CAS: 3272-57-9) Research: A Comprehensive Review
N-Propylmorpholine-4-carboxamide (CAS: 3272-57-9) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its morpholine core and propylcarboxamide side chain, has demonstrated promising pharmacological properties, particularly in the context of central nervous system (CNS) disorders and metabolic diseases. Recent studies have focused on its synthesis optimization, biological activity profiling, and potential therapeutic applications, making it a compelling subject for research analysts in the pharmaceutical industry.
A 2023 study published in the Journal of Medicinal Chemistry explored the structural-activity relationship (SAR) of N-propylmorpholine-4-carboxamide derivatives, highlighting its role as a potent modulator of gamma-aminobutyric acid (GABA) receptors. The research team employed computational docking studies and in vitro assays to demonstrate that the compound exhibits high affinity for GABAA receptor subtypes, suggesting potential applications in anxiety and epilepsy treatment. Importantly, the study identified the optimal positioning of the propyl group (CAS: 3272-57-9) as critical for maintaining this biological activity while minimizing off-target effects.
In the realm of synthetic chemistry, significant progress has been made in developing more efficient routes for N-propylmorpholine-4-carboxamide production. A 2024 paper in Organic Process Research & Development described a novel continuous-flow synthesis method that improves yield (up to 78%) and purity (>99.5%) compared to traditional batch processes. This advancement addresses previous challenges in scaling up production while maintaining the strict quality standards required for pharmaceutical applications. The authors particularly emphasized the importance of controlling reaction parameters when handling the 3272-57-9 intermediate to prevent unwanted byproducts.
Recent preclinical investigations have expanded the potential therapeutic scope of N-propylmorpholine-4-carboxamide beyond CNS applications. Research presented at the 2024 American Chemical Society National Meeting revealed unexpected activity of this compound in modulating glucose metabolism. Animal models of type 2 diabetes treated with N-propylmorpholine-4-carboxamide derivatives showed improved insulin sensitivity and reduced hepatic glucose output, suggesting a potential new avenue for antidiabetic drug development. These findings were particularly notable as they occurred at doses significantly lower than those required for CNS effects.
The safety profile of N-propylmorpholine-4-carboxamide has been the subject of intensive study following its identification as a promising clinical candidate. A comprehensive toxicological assessment published in Regulatory Toxicology and Pharmacology (2024) reported favorable results, with no genotoxic or carcinogenic effects observed in standard assays. However, researchers noted the need for careful monitoring of renal clearance in potential clinical applications, as the 3272-57-9 backbone showed slight accumulation in kidney tissues at very high doses in rodent models.
Looking forward, the pharmaceutical industry appears poised to advance N-propylmorpholine-4-carboxamide into clinical development. Two major pharmaceutical companies have recently included derivatives of this compound in their developmental pipelines, with one candidate expected to enter Phase I trials for neuropathic pain in late 2024. The unique combination of favorable pharmacokinetic properties, synthetic accessibility (from the 3272-57-9 precursor), and dual CNS/metabolic activity positions N-propylmorpholine-4-carboxamide as a particularly versatile scaffold for future drug discovery efforts.
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